molecular formula C9H15NO B12990243 5-Ethyl-2-isopropylfuran-3-amine

5-Ethyl-2-isopropylfuran-3-amine

Cat. No.: B12990243
M. Wt: 153.22 g/mol
InChI Key: PSMDRFLTKZRPND-UHFFFAOYSA-N
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Description

5-Ethyl-2-isopropylfuran-3-amine is an organic compound belonging to the class of amines It features a furan ring substituted with ethyl and isopropyl groups, as well as an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-isopropylfuran-3-amine can be achieved through several methods. One common approach involves the alkylation of a furan derivative with appropriate alkyl halides, followed by amination. For instance, starting with 2-isopropylfuran, ethylation can be performed using ethyl bromide in the presence of a strong base like sodium hydride. The resulting 5-ethyl-2-isopropylfuran can then be subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed amination, can be employed to enhance the efficiency of the synthesis. Additionally, the use of automated reactors and advanced purification techniques like distillation and crystallization can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-isopropylfuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan ketones, while reduction can produce furan alcohols. Substitution reactions can result in various substituted furan derivatives .

Scientific Research Applications

5-Ethyl-2-isopropylfuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-isopropylfuran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-isopropylfuran-3-amine
  • 5-Ethyl-2-methylfuran-3-amine
  • 5-Ethyl-2-isopropylthiophene-3-amine

Uniqueness

5-Ethyl-2-isopropylfuran-3-amine is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-ethyl-2-propan-2-ylfuran-3-amine

InChI

InChI=1S/C9H15NO/c1-4-7-5-8(10)9(11-7)6(2)3/h5-6H,4,10H2,1-3H3

InChI Key

PSMDRFLTKZRPND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(O1)C(C)C)N

Origin of Product

United States

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